

Introduction: Understanding a Widely Used Plasticizer

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Compound of Interest

Compound Name: *Octyl decyl phthalate*

Cat. No.: *B033092*

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Octyl decyl phthalate, a member of the phthalate ester family of chemicals, is primarily utilized as a plasticizer to impart flexibility and durability to polyvinyl chloride (PVC) products. Its applications are extensive, ranging from building materials, adhesives, and floor tiles to consumer goods like shower curtains and vinyl upholstery. Given its widespread use and the potential for human exposure, a thorough understanding of its toxicological profile is imperative for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of the toxicokinetics and toxicological endpoints of **octyl decyl phthalate**, grounded in authoritative data and established experimental methodologies.

Chemical and Physical Properties

Octyl decyl phthalate is a colorless, oily liquid with a mild, characteristic odor.^{[1][2]} It is less dense than water and has low solubility in water but is soluble in many organic solvents.^{[1][2]} These properties influence its environmental fate and biological absorption.

Property	Value	Source
Chemical Formula	C26H42O4	[1]
Molecular Weight	418.6 g/mol	[1]
CAS Number	119-07-3	[1]
Physical Description	Colorless, oily liquid with a mild odor	[1][2]
Boiling Point	233-267 °C at 4 mm Hg	[1]
Melting Point	-40 °C (-40 °F)	[2]
Water Solubility	Insoluble	[1][2]
Density	0.972 to 0.976 g/cm ³	[2]

Toxicokinetics: The Journey Through the Body

The toxicokinetics of **octyl decyl phthalate**, like other phthalates, involves rapid metabolism following exposure. The primary pathway begins with hydrolysis, followed by oxidative metabolism, and subsequent excretion.

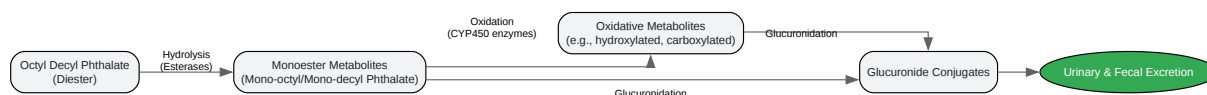
Absorption

Phthalates can be absorbed through oral, dermal, and inhalation routes. Due to its use in numerous consumer products, oral and dermal routes are significant pathways for human exposure. The rate of dermal absorption for phthalates generally decreases as the molecular weight increases.[3]

Distribution and Metabolism

Once absorbed, phthalate diesters are rapidly hydrolyzed by esterases in the gut and other tissues to their corresponding monoester derivatives, in this case, mono-octyl phthalate and mono-decyl phthalate.[1] These monoesters are considered the primary toxic species.[3] The monoesters can then undergo further metabolism. One key metabolic process is the oxidation of the alkyl side chains at the terminal or penultimate carbon atom, leading to the formation of alcohols, ketones, and carboxylic acids.[1] These oxidative metabolites, along with the

monoesters, can be conjugated with glucuronic acid to increase their water solubility and facilitate excretion.[1]



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Caption: Metabolic pathway of **Octyl Decyl Phthalate**.

Excretion

The metabolites of **octyl decyl phthalate**, including the monoesters and their oxidative and conjugated forms, are primarily excreted in the urine and feces.[1] Studies on di-n-octyl phthalate (DnOP), a closely related compound, in rats have shown that its metabolites can be detected in urine for several days following oral administration, with excretion following a biphasic pattern.[4]

Toxicological Endpoints: A Detailed Assessment

Acute Toxicity

Octyl decyl phthalate exhibits very low acute oral toxicity. For the related compound di-n-octyl phthalate, the oral LD50 in rats is reported to be 45 g/kg, indicating a low level of acute toxicity. Most phthalates generally have low acute toxicity.[3]

Skin and Eye Irritation

Phthalates are generally considered to be weak skin and eye irritants.[3] Exposure to **octyl decyl phthalate** can cause irritation of the eyes, nose, and throat.[2]

Chronic Toxicity and Target Organ Effects

Repeated exposure to some phthalates has been shown to target specific organs. The liver is a common target organ for many phthalates, with effects including increased liver weight and peroxisome proliferation.[3] Other potential target organs include the kidneys and testes.[3] For

di-n-octyl phthalate, the liver has been identified as a primary target organ in repeat-dose studies.[5]

Endpoint	Species	Route	Duration	Key Findings	NOAEL/LOAEL
Liver Toxicity	Rat	Oral	15 months	Increased liver nodules and lysosomal enzyme activity	LOAEL: 600 mg/kg/day
Thyroid Toxicity	Animal studies	Oral	-	Decreased thyroxine (T4) levels, reduced follicle size	-
Kidney Effects	Animal studies	Oral	-	Altered kidney weights	-

Genotoxicity

Phthalates are generally not found to be genotoxic in standard assays.[3] Di-n-octyl phthalate has tested negative in bacterial mutation assays (Ames test) and in vitro mammalian cell gene mutation assays (Chinese hamster ovary/HPRT locus assay).[5] However, some studies suggest that certain phthalates, like DEHP, may cause genotoxicity through the generation of reactive oxygen species (ROS).[6][7]

Experimental Protocol: Ames Test for Mutagenicity

This protocol provides a standardized workflow for assessing the mutagenic potential of a substance using the bacterial reverse mutation assay (Ames test), based on OECD Guideline 471.

- Preparation of Test Substance: Dissolve **Octyl Decyl Phthalate** in a suitable solvent (e.g., DMSO) to create a range of concentrations.
- Bacterial Strains: Utilize multiple strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA) with and without metabolic activation.
- Metabolic Activation: Prepare a rat liver homogenate (S9 fraction) to simulate mammalian metabolism.
- Exposure:
 - Plate Incorporation Method: Mix the test substance, bacterial culture, and S9 mix (if required) with molten top agar. Pour this mixture onto minimal glucose agar plates.
 - Pre-incubation Method: Incubate the test substance, bacterial culture, and S9 mix together before adding the top agar and plating.
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive mutagenic response.
- Controls: Include negative (solvent only) and positive (known mutagens) controls for each bacterial strain, both with and without S9 activation.

Carcinogenicity

There is no indication that **octyl decyl phthalate** is carcinogenic to humans, and it is not listed as a carcinogen by the International Agency for Research on Cancer (IARC).[1] While some phthalates like DEHP have been shown to be hepatocarcinogenic in rodents, this is often linked to peroxisome proliferation, a mechanism to which humans are considered less susceptible.[5] For di-n-octyl phthalate, data on its carcinogenic potential are considered insufficient.[5]

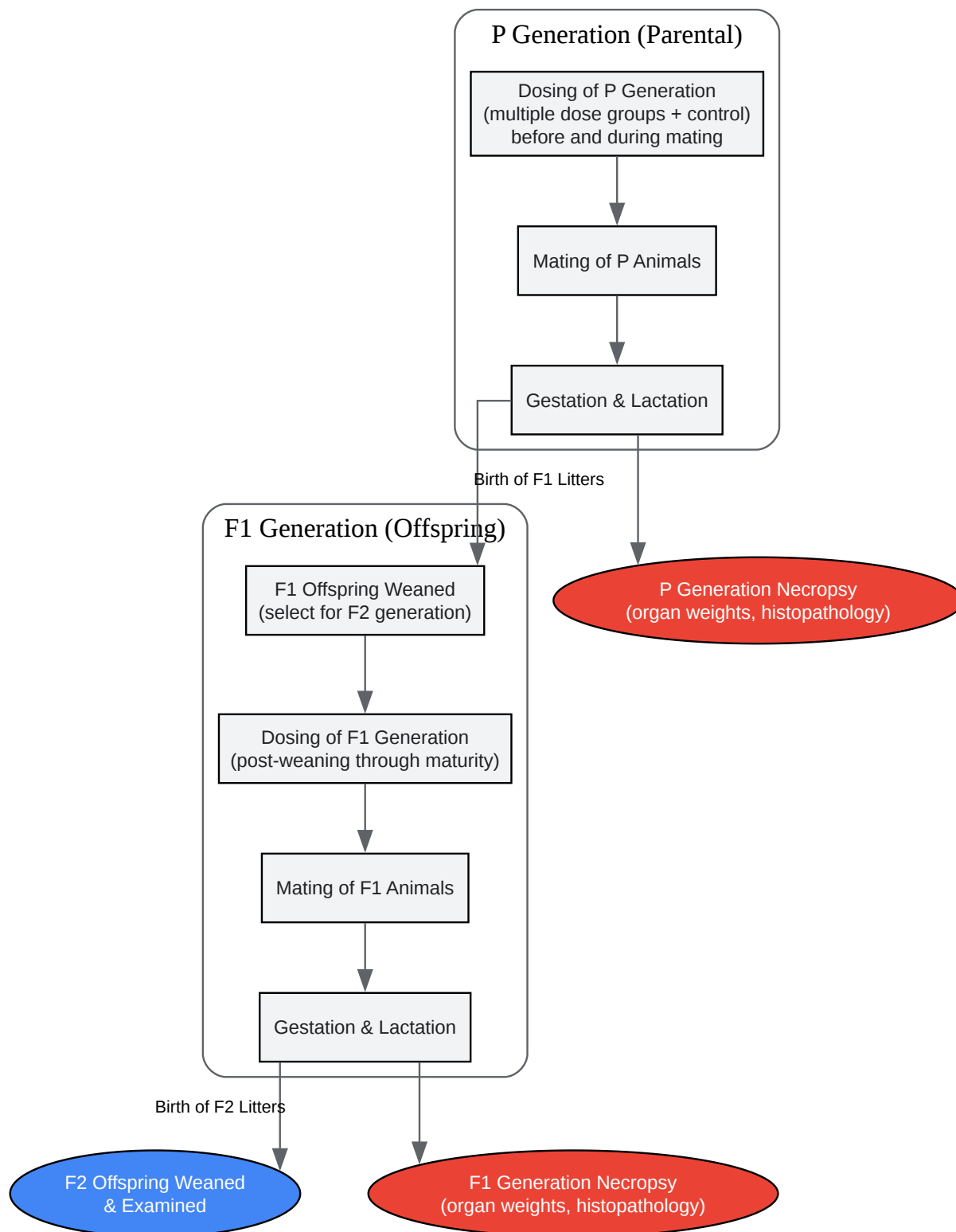
Reproductive and Developmental Toxicity

Phthalates are well-known endocrine disruptors, and some have been shown to cause reproductive and developmental toxicity in animal studies.^[1] The constellation of effects, often termed "phthalate syndrome," can include reduced anogenital distance, cryptorchidism (undescended testes), hypospadias, and reduced fertility in male offspring exposed in utero.^[1] However, the potency of these effects varies among different phthalates.

For di-n-octyl phthalate, animal studies have indicated a low potential for reproductive and developmental effects.^[5] A continuous breeding study in mice showed no impact on fertility at doses up to 7500 mg/kg/day.^{[5][8]} Similarly, developmental studies in mice suggested a low potential for adverse effects, with a NOAEL of 7500 mg/kg/day.^[5] In vitro and in vivo studies have also shown that di-n-octyl phthalate did not induce estrogenic responses.^{[5][9]}

Experimental Workflow: Reproductive Toxicity Study

This diagram outlines a typical two-generation reproductive toxicity study design, based on OECD Guideline 416, to assess the effects of a substance on mating, fertility, and offspring development.



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Caption: Workflow for a two-generation reproductive toxicity study.

Human Health Risk Assessment

While animal studies provide crucial data, extrapolating these findings to human health requires careful consideration. There is limited direct data on the health effects of **octyl decyl phthalate** in humans.[10][11] The primary concern with phthalates as a class relates to their endocrine-disrupting properties, particularly during sensitive developmental periods.[12][13][14] However, the available data for di-n-octyl phthalate suggests it has a lower reproductive and developmental toxicity potential compared to other well-studied phthalates like DEHP or DBP.[5][15] The lack of significant genotoxicity or carcinogenicity in available studies further informs its risk profile.[5]

Regulatory Landscape

The regulation of phthalates varies globally. In the European Union, under the REACH regulation, certain phthalates are restricted in consumer products, especially those intended for children.[16] Di-n-octyl phthalate (DNOP) is restricted in toys and childcare articles that can be placed in a child's mouth to a concentration of no more than 0.1% by mass of the plasticized material.[16] In the United States, the Consumer Product Safety Improvement Act (CPSIA) also places interim bans on certain phthalates, including DNOP, in children's toys and childcare articles.[3] The FDA has also taken steps to regulate the use of certain phthalates in food contact applications.[17]

Conclusion

Octyl decyl phthalate exhibits a toxicological profile characterized by low acute toxicity and a low potential for genotoxicity, reproductive, and developmental effects based on available animal data. While it is classified as a potential endocrine disruptor, its potency in this regard appears to be lower than that of some other phthalates. The liver is a potential target organ for toxicity with repeated high-dose exposure. Regulatory actions have focused on limiting exposure, particularly for vulnerable populations such as children. Further research would be beneficial to fully elucidate any potential long-term health effects in humans.

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